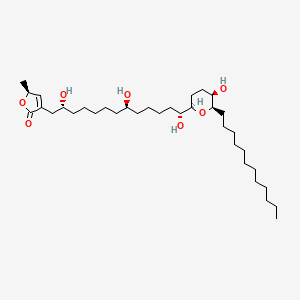
Pyranicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyranicin is a natural product found in Goniothalamus giganteus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyranicin
This compound was first isolated from the stem bark of Goniothalamus giganteus, a member of the Annonaceae family. The compound is notable for containing a single tetrahydropyran ring and has been synthesized through various methods, including a modular 13-step synthesis that employs Achmatowicz oxidation and Suzuki coupling techniques . The ability to synthesize this compound efficiently allows for further exploration of its structure-activity relationships (SAR) and potential derivatives.
Biological Activities
This compound exhibits a range of biological activities, particularly in the realm of cancer research. Its potency as an anticancer agent is highlighted by its low effective dose against various cancer cell lines, including pancreatic cancer cells (PACA-2), where it demonstrated an ED50 value of 1.3 ng/mL . The following table summarizes key biological activities associated with this compound:
Potential Therapeutic Applications
Given its potent biological activities, this compound has promising applications in various fields:
- Cancer Therapy : Due to its strong anticancer properties, this compound could be developed into a novel treatment for pancreatic and other cancers.
- Antiviral Research : The immunosuppressive properties observed in some acetogenins suggest potential applications in managing viral infections or autoimmune diseases .
- Agricultural Applications : The pesticidal properties of acetogenins indicate that this compound may also serve as a natural pesticide or herbicide .
Case Studies
Several studies have documented the effects of this compound on different cancer cell lines:
- A study demonstrated that this compound inhibited the growth of HL-60 cells with an LD50 value of 9.4 µM, indicating significant cytotoxicity against leukemia cells .
- Another investigation highlighted its effectiveness against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM, showcasing its potential in treating hepatic malignancies .
Eigenschaften
Molekularformel |
C35H64O7 |
|---|---|
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
(2S)-4-[(2R,8R,13R)-13-[(2R,5R,6R)-6-dodecyl-5-hydroxyoxan-2-yl]-2,8,13-trihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-22-33-32(39)23-24-34(42-33)31(38)21-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 |
InChI-Schlüssel |
DKEKHIOBJJTNIY-CGWDHHCXSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC1C(CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyme |
pyranicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















